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molecular formula C7H2Br3ClN2O B8478196 3,3,5-tribromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

3,3,5-tribromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B8478196
M. Wt: 405.27 g/mol
InChI Key: HGJGXLOVJTUYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624171B1

Procedure details

A solution of 2.36 g (7.26 mmol) of the mixture of 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and 3,3,5-tribromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in THF (70 mL) and saturated ammonium chloride solution (70 mL) was treated with 6 g (92 mmol) of powdered zinc. The mixture was stirred for 2 h, and another 6 g (92 mmol) portion of zinc was added. Stirring was continued another 2 h. The zinc was filtered off and washed with ether. The ether phase was separated, and the aqueous phase was extracted twice with a 1:1 mixture of THF/ether. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. The crude residue was loaded onto 7.5 g of silica gel and chromatographed on silica gel, eluting with a 90% hexane/10% ethyl acetate to 66% hexane/33% ethyl acetate gradient to give 0.647 g of the title compound. 1H NMR (DMSO-d6): δ 3.57 (s, 2H), 7.04 (d, J=7.6 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 11.2 (bs, 1H).
[Compound]
Name
mixture
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:5](=[N:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:12].BrC1(Br)C2C(=NC(Cl)=C(Br)C=2)NC1=O>C1COCC1.[Cl-].[NH4+].[Zn]>[Cl:11][C:7]1[N:6]=[C:5]2[NH:4][C:3](=[O:12])[CH2:2][C:10]2=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
mixture
Quantity
2.36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1(C(NC2=NC(=CC=C21)Cl)=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1(C(NC2=NC(=C(C=C21)Br)Cl)=O)Br
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
6 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued another 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The zinc was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with a 1:1 mixture of THF/ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with a 90% hexane/10% ethyl acetate to 66% hexane/33% ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.647 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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